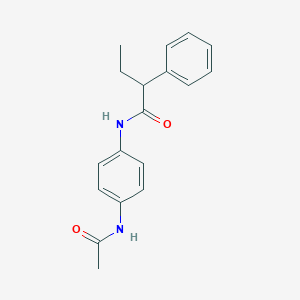![molecular formula C18H22N2O3 B297182 methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297182.png)
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as Methyl-Ketamine, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anesthetic and analgesic agent. Methyl-Ketamine is a derivative of Ketamine, a dissociative anesthetic that has been used in human and veterinary medicine for over 50 years. The development of Methyl-Ketamine as an alternative to Ketamine is based on its potentially improved pharmacokinetic and pharmacodynamic properties.
作用機序
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the central nervous system. By blocking this receptor, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can reduce pain and induce anesthesia. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine also has effects on other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been shown to have a number of biochemical and physiological effects. It can cause changes in heart rate and blood pressure, as well as respiratory depression. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been shown to have effects on the immune system, including reducing inflammation and modulating immune cell function.
実験室実験の利点と制限
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has several advantages as a research tool. It has a fast onset of action and a short duration of effect, which makes it useful for studying acute effects. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is also relatively easy to administer and has been used in a variety of animal models. However, there are also limitations to its use. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can cause respiratory depression and other physiological effects that may confound experimental results. Additionally, the synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. One area of interest is in developing new analogs of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in studying the potential use of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in treating other psychiatric disorders, such as post-traumatic stress disorder and addiction. Finally, there is ongoing research on the safety and efficacy of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in humans, which will be important for determining its potential use as a clinical tool.
合成法
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with ethyl 2-oxo-2-phenylacetate to form a key intermediate. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. The synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been studied extensively in animal models and has shown promise as an anesthetic and analgesic agent. It has been shown to have a faster onset of action and shorter duration of effect compared to Ketamine. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and in small clinical trials in humans.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-5-6-10-20(13)17(21)12-19-11-15(18(22)23-2)14-8-3-4-9-16(14)19/h3-4,8-9,11,13H,5-7,10,12H2,1-2H3 |
InChIキー |
FNFDOWSUYYVTRR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
正規SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)




![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)
![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)